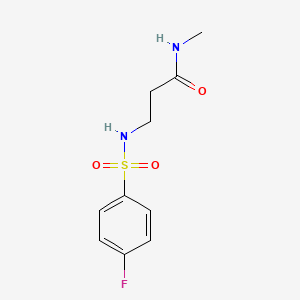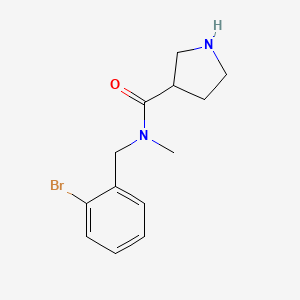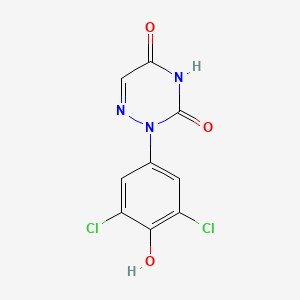
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound known for its unique structure and properties. It features a triazine ring substituted with a dichlorohydroxyphenyl group, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with appropriate triazine precursors under controlled conditions. The reaction is usually carried out in a solvent such as dioxane, with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate the formation of the triazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield different triazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, quinones, and reduced triazine compounds.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring and the dichlorohydroxyphenyl group play crucial roles in these interactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-4-hydroxybenzaldehyde: Shares the dichlorohydroxyphenyl group but lacks the triazine ring.
2,4,6-Trichloro-1,3,5-triazine: Contains a triazine ring with chlorine substitutions but lacks the hydroxyphenyl group.
Uniqueness
2-(3,5-Dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the combination of the triazine ring and the dichlorohydroxyphenyl group, which imparts distinct chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C9H5Cl2N3O3 |
|---|---|
Molekulargewicht |
274.06 g/mol |
IUPAC-Name |
2-(3,5-dichloro-4-hydroxyphenyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-5-1-4(2-6(11)8(5)16)14-9(17)13-7(15)3-12-14/h1-3,16H,(H,13,15,17) |
InChI-Schlüssel |
ZCSSCCNATAHVMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)N2C(=O)NC(=O)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


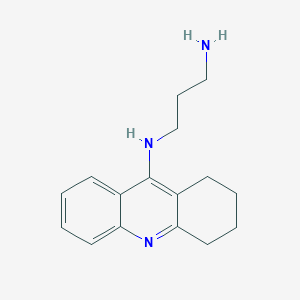
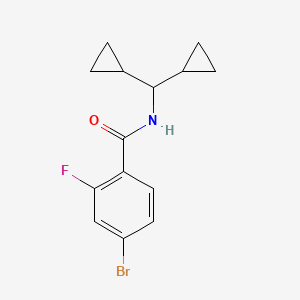
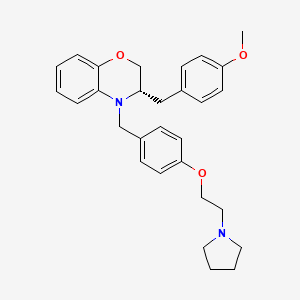
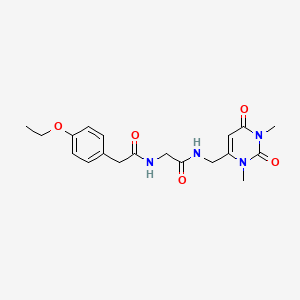
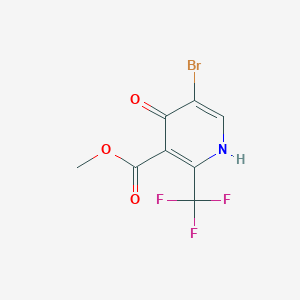

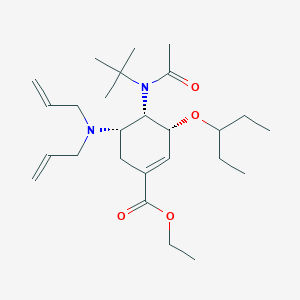
![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
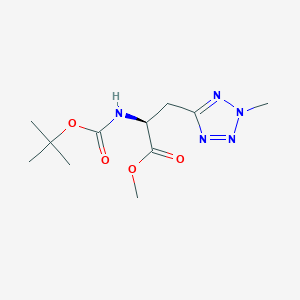
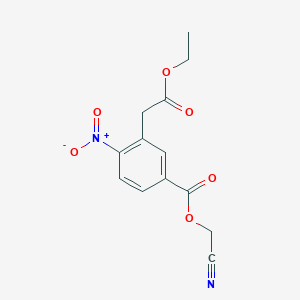
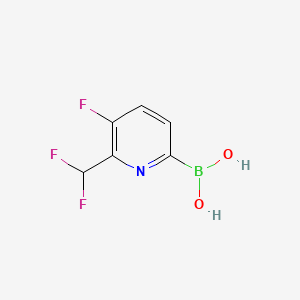
![1-(Pyrrolidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14908412.png)
